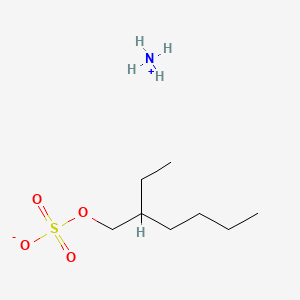

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, hydrotropic, dispersing, solubilizing, and foam-stabilizing abilities. The compound is soluble in water and stable in weak acid and hard water conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt involves the sulfation of 2-ethylhexyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with ammonia water to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The use of continuous reactors like falling film reactors ensures efficient and consistent production. Patents such as US 8,921,588 and US 6,060,443 describe various methods for synthesizing sulfates and sulfonates, including branched chain sulfates .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt undergoes several types of chemical reactions, including:

Hydrolysis: In strong acidic conditions, the compound hydrolyzes to form 2-ethylhexyl alcohol and sulfuric acid.

Reduction: The compound can be reduced to its corresponding alcohol under specific conditions.

Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various metal salts can be used to replace the ammonium ion.

Major Products Formed

Hydrolysis: 2-ethylhexyl alcohol and sulfuric acid.

Reduction: 2-ethylhexyl alcohol.

Substitution: Metal salts of 2-ethylhexyl sulfate.

Scientific Research Applications

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell lysis and protein extraction protocols.

Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.

Industry: Widely used in detergents, cleaning agents, and textile processing.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved by the alignment of the hydrophobic and hydrophilic parts of the molecule at the liquid interface. The ammonium ion plays a crucial role in stabilizing the compound in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

Sodium lauryl sulfate: Another anionic surfactant with similar properties but different molecular structure.

Ammonium lauryl sulfate: Similar in function but differs in the alkyl chain length and structure.

Sodium dodecyl sulfate: Commonly used in laboratory applications, especially in protein electrophoresis.

Uniqueness

Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is unique due to its branched alkyl chain, which provides better performance in hard water conditions and enhances its emulsifying and dispersing abilities compared to linear chain surfactants .

Properties

CAS No. |

70495-37-3 |

|---|---|

Molecular Formula |

C8H18O4S.H3N C8H21NO4S |

Molecular Weight |

227.32 g/mol |

IUPAC Name |

azanium;2-ethylhexyl sulfate |

InChI |

InChI=1S/C8H18O4S.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);1H3 |

InChI Key |

ZJSHKBMGBWALPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)[O-].[NH4+] |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)